amonabactin T

Iron Acquisition Virulence Aeromonas

Amonabactin T is the definitive bis-catecholate siderophore for Aeromonas hydrophila virulence research. Unlike enterobactin, it uniquely acquires iron from host Fe-transferrin in serum—enabling pathogenic growth models alternative siderophores cannot replicate. Its biosynthesis is exclusively induced by L-tryptophan (0.3 mM), providing precise experimental control for NRPS assembly line studies unattainable with amonabactin P. With well-characterized Fe(III) coordination chemistry (defined 1:1 and 2:3 stability constants) and FstC receptor-mediated internalization, it serves as the validated scaffold for Trojan Horse conjugates targeting Aeromonas species. Substituting with enterobactin or amonabactin P compromises functional accuracy in iron-acquisition virulence models.

Molecular Formula C6H5N3O
Molecular Weight 0
CAS No. 120919-04-2
Cat. No. B1166663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameamonabactin T
CAS120919-04-2
Synonymsamonabactin T
Molecular FormulaC6H5N3O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amonabactin T (120919-04-2): A Tryptophan-Containing Bis-Catecholate Siderophore for Iron Acquisition and Pathogenicity Studies


Amonabactin T is a specific member of the amonabactin family, which are bis-catecholate siderophores produced by the pathogenic bacterium *Aeromonas hydrophila* to acquire iron in low-iron environments, such as within a host [1]. It is a peptide-based molecule composed of 2,3-dihydroxybenzoic acid (DHB), lysine, glycine, and the amino acid tryptophan, which distinguishes it from its structural analog, amonabactin P, which contains phenylalanine [2]. As a virulence factor, it plays a critical role in the pathogenicity of *Aeromonas* species by enabling the bacterium to scavenge essential iron from host proteins [3].

Why Generic Siderophore Substitution Fails: The Functional Specificity of Amonabactin T


Substituting amonabactin T with a closely related analog, such as amonabactin P or enterobactin, is not functionally equivalent due to key differences in their host iron acquisition mechanisms and regulation. Amonabactin T's unique ability to acquire iron from host Fe-transferrin in serum is a critical differentiator; Aeromonas isolates producing amonabactin can grow in heat-inactivated serum, whereas enterobactin-producing strains cannot [1]. Furthermore, the production of amonabactin T is specifically and exclusively induced by the presence of L-tryptophan, a level of biosynthetic control not shared with other siderophores, allowing for precise experimental manipulation [2]. These factors directly impact the validity of research models focused on *Aeromonas* virulence and iron acquisition pathways.

Amonabactin T (120919-04-2) Product-Specific Quantitative Evidence Guide


Iron Acquisition from Host Transferrin: Amonabactin T vs. Enterobactin

Amonabactin T enables growth in host-like conditions where the alternative siderophore, enterobactin, fails. In a comparative study, 50 out of 54 amonabactin-producing Aeromonas isolates were able to grow in heat-inactivated serum by acquiring iron from Fe-transferrin. In contrast, 0 out of 30 enterobactin-producing strains grew under the same conditions [1]. This demonstrates a clear, quantifiable functional advantage for amonabactin in a host-mimicking environment.

Iron Acquisition Virulence Aeromonas Siderophore Transferrin

Biosynthetic Regulation: Amonabactin T vs. Amonabactin P

The production of amonabactin T can be precisely and exclusively induced, unlike its structural analog. Supplementing *Aeromonas hydrophila* cultures with 0.3 mM L-tryptophan resulted in the exclusive synthesis of amonabactin T, with no production of amonabactin P. Conversely, supplementation with L-phenylalanine led to the predominant, but not exclusive, production of amonabactin P [1]. This provides a unique experimental tool for controlling siderophore output.

Biosynthesis Regulation Siderophore Aeromonas Tryptophan

Iron(III) Coordination Chemistry: Amonabactin T vs. Other Catecholate Siderophores

The amonabactins, including amonabactin T, exhibit a well-defined iron(III) coordination chemistry with specific stability constants. As tetradentate ligands, they form a 2:3 metal-to-ligand complex (Fe₂Amo₃⁶⁻) at high pH with a log β₂₃₀ of 86.3, and a 1:1 complex (FeAmo) at lower pH with a log β₁₁₀ of 34.3 [1]. This quantitative stability data is essential for understanding its iron-scavenging capacity relative to host proteins and other siderophores, but a direct numerical comparison to other specific siderophores under identical conditions is not available in the provided literature.

Coordination Chemistry Iron Chelation Siderophore Stability Constant Amonabactin

Best Research and Industrial Application Scenarios for Amonabactin T (120919-04-2)


Studying Aeromonas Virulence in Host-Mimicking Iron-Limited Conditions

Amonabactin T is the ideal tool for investigating iron acquisition-dependent virulence mechanisms of *Aeromonas hydrophila* in a host-like environment. As demonstrated, amonabactin-producing strains can utilize Fe-transferrin as an iron source to grow in serum, a capability lacking in strains that produce the alternative siderophore enterobactin [5]. This allows researchers to create a defined system to study the specific role of amonabactin-mediated iron uptake in pathogenicity, independent of heme-based systems [6].

Controlled Biosynthetic Studies of Bis-Catecholate Siderophores

The biosynthesis of amonabactin T can be exclusively induced by supplementing growth media with 0.3 mM L-tryptophan, while its structural analog amonabactin P is produced with L-phenylalanine [5]. This provides a uniquely controllable system for studying the regulation and assembly of nonribosomal peptide synthetase (NRPS) products, particularly the unusual iterative-alternative-optional mechanism of the amonabactin assembly line [6]. Researchers can use this to produce specific siderophore variants for downstream applications or to probe the enzyme's substrate specificity.

Engineering Siderophore-Based Molecular Probes and Conjugates

The well-characterized coordination chemistry of amonabactin T, with defined stability constants for both 1:1 and 2:3 Fe(III) complexes [5], provides a solid foundation for developing siderophore-based tools. Its internalization via the FstC outer membrane receptor, which demonstrates broad ligand plasticity, makes it a promising scaffold for designing 'Trojan Horse' conjugates to deliver antimicrobials or fluorescent probes specifically into *Aeromonas* species [6]. The quantifiable iron-binding properties are essential for optimizing such conjugates.

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